molecular formula C13H13BrO2 B15407669 1-(2-Bromoethoxy)-2-methoxynaphthalene CAS No. 753022-62-7

1-(2-Bromoethoxy)-2-methoxynaphthalene

Cat. No.: B15407669
CAS No.: 753022-62-7
M. Wt: 281.14 g/mol
InChI Key: YOKBIXBDJLZUQW-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-methoxynaphthalene is a naphthalene derivative featuring a bromoethoxy (–OCH₂CH₂Br) substituent at the 1-position and a methoxy (–OCH₃) group at the 2-position. For example, Wu et al. (2004) described the synthesis of binaphthalene derivatives via Suzuki-Miyaura cross-coupling using brominated precursors and phenylboronic acid .

The naphthalene core enhances π-π interactions compared to monocyclic aromatics, influencing its adsorption behavior and reactivity .

Properties

CAS No.

753022-62-7

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

1-(2-bromoethoxy)-2-methoxynaphthalene

InChI

InChI=1S/C13H13BrO2/c1-15-12-7-6-10-4-2-3-5-11(10)13(12)16-9-8-14/h2-7H,8-9H2,1H3

InChI Key

YOKBIXBDJLZUQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)OCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-(2-bromoethoxy)-2-methoxynaphthalene with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Properties
This compound* C₁₃H₁₃BrO₂ 293.15 Not reported Not reported High adsorption on graphite
1-(2-Bromoethoxy)-4-methylbenzene C₉H₁₁BrO 215.09 37–38 107–108 (8 mmHg) Liquid at room temperature
2-Methoxynaphthalene C₁₁H₁₀O 158.20 72–74 274 Lower adsorption vs. bromoethoxy derivatives
1-Naphthol C₁₀H₈O 144.17 95–96 285 Higher solubility in water

*Estimated properties based on analogs.

Key Observations :

  • Adsorption Capacity: The bromoethoxy group and naphthalene core enhance adsorption on graphite via π-π stacking and hydrophobic interactions. Adsorption capacities follow the order: 1-naphthol > 2-methoxynaphthalene > naphthalene > anisole > phenol . The target compound likely exhibits higher adsorption than monocyclic analogs due to its extended aromatic system.
  • Solubility : Methoxy and bromoethoxy substituents reduce water solubility compared to hydroxylated analogs like 1-naphthol .

Reactivity and Functionalization

  • Photosubstitution Reactions : Methoxy-substituted naphthalenes undergo cyanide substitution upon photoexcitation. For example, 1-methoxynaphthalene reacts faster than 2-methoxynaphthalene due to positional electronic effects . The bromoethoxy group in the target compound may further modulate reactivity by introducing a leaving group (Br), enabling nucleophilic displacement under UV irradiation.
  • Suzuki Coupling : Brominated naphthalenes, such as 3,3'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene, are effective substrates for cross-coupling reactions . The bromoethoxy group in the target compound could facilitate similar palladium-catalyzed transformations.

Industrial and Environmental Behavior

  • Adsorption in Environmental Systems : Bromoethoxy-naphthalene derivatives are expected to adsorb strongly to carbonaceous materials like activated charcoal or graphite, with loadings in the range of 0.3–1.2 nmol/mg . This property is critical for environmental remediation but may also pose challenges in wastewater treatment due to persistence.
  • Synthetic Utility : Bromoethoxy groups serve as intermediates in synthesizing ether-linked polymers or pharmaceuticals. For example, 1-(2-bromoethoxy)-3-iodobenzene (CAS: 626250-32-6) is a precursor in coupling reactions .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2-Bromoethoxy)-2-methoxynaphthalene, and how do reaction conditions influence yield?

  • Method 1 (Methylation): Bromo-2-naphthol is methylated using iodomethane (3.24 mL, 52 mmol) and potassium carbonate (7.19 g, 52 mmol) in acetone at room temperature for 22 hours. Yield: 86%. Purification involves diethyl ether extraction, water washing, drying with anhydrous MgSO₄, and vacuum drying .
  • Method 2 (Bromination): 2-Methoxynaphthalene undergoes bromination in acetone with bromine or equivalents. Reaction monitoring via TLC (10% ethyl acetate/hexanes) ensures completion. Adjusting stoichiometry and solvent polarity (e.g., THF vs. dichloromethane) can optimize regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: Confirms substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for naphthalene core).
  • Mass Spectrometry (EI): NIST data (if available) provides fragmentation patterns. For example, similar naphthalene derivatives show dominant [M]⁺ peaks and Br isotope patterns .
  • HPLC: Retention time mapping (e.g., solvent composition optimization in acetonitrile/water gradients) resolves co-eluting impurities. Baseline separation (R > 1.5) is achievable with C18 columns .

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization: Ethanol or ethyl acetate/hexane (2:1) mixtures yield colorless crystals. Slow evaporation minimizes inclusion of solvents .
  • Column Chromatography: Silica gel with hexane/ethyl acetate gradients (5–20% ethyl acetate) separates brominated byproducts. Rf values from TLC guide fraction collection .

Advanced Research Questions

Q. How does electronic perturbation from the bromoethoxy group influence regioselectivity in electrophilic substitution reactions?

  • The electron-withdrawing bromoethoxy group (-OCH₂CH₂Br) deactivates the naphthalene ring, directing electrophiles to the less hindered α-position (C1 or C4). Computational studies (DFT) predict partial charge distribution, validated experimentally via nitration or sulfonation .

Q. What mechanistic insights explain contradictions in coupling reaction yields with this compound?

  • Suzuki Coupling: Steric hindrance from the methoxy group reduces Pd catalyst accessibility. Pre-activation with ligands (e.g., SPhos) improves cross-coupling efficiency. Contrasting yields (e.g., 40–75%) reflect solvent polarity (THF > DMF) and base selection (Cs₂CO₃ vs. K₃PO₄) .
  • Heck Reactions: β-Hydride elimination competes with desired alkenylation. Lower temperatures (60°C) and bulky bases (DBU) suppress side reactions .

Q. How can structural modifications enhance biological activity while maintaining solubility?

  • Derivative Design: Replace bromoethoxy with bioisosteres (e.g., trifluoromethoxy, ) to improve metabolic stability. Introduce polar groups (e.g., carboxylic esters) at C4 to enhance aqueous solubility without disrupting π-stacking in target binding .
  • SAR Studies: Compare IC₅₀ values against methylnaphthalene derivatives () to identify critical substituents. In vitro assays (e.g., enzyme inhibition) validate hypotheses .

Q. What strategies resolve discrepancies in spectral data interpretation for this compound?

  • Cross-Validation: Combine ¹H/¹³C NMR, IR (C-O stretch at 1250 cm⁻¹), and HRMS to distinguish positional isomers. For example, NOESY correlations differentiate methoxy (C2) and bromoethoxy (C1) substituents .
  • Computational Modeling: Gaussian09 simulations of NMR chemical shifts (B3LYP/6-311+G(d,p)) reconcile experimental vs. theoretical data .

Methodological Tables

Table 1. Key Reaction Parameters for Synthesis

ParameterMethod 1 (Methylation)Method 2 (Bromination)
SolventAcetoneAcetone/DCM
Temperature (°C)250–40
Yield (%)8670–85
Key ReagentCH₃IBr₂/NBS
Monitoring TechniqueTLC (EtOAc/Hexanes)TLC (Same)

Table 2. Chromatographic Separation Conditions

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
C18 (5µm)Acetonitrile/H₂O (70:30)1.08.2
Silica GelHexane/EtOAc (9:1)2.012.5 (Impurity)

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